SU11657

Catalog No.
S548049
CAS No.
M.F
M. Wt
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SU11657

Product Name

SU11657

IUPAC Name

NONE

solubility

Soluble in DMSO, not in water

Synonyms

SU11657; SU11657; SU11657.

The exact mass of the compound SU11657 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SU11657 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor that primarily targets FLT3, VEGFR1, VEGFR2, PDGFR, and c-Kit [1]. As a close structural and functional analogue to the clinical compound Sunitinib (SU11248), SU11657 is specifically engineered for preclinical oncology and angiogenesis research . For procurement professionals and lead investigators, the compound offers a highly characterized pharmacological profile for in vitro and in vivo models, particularly in acute myeloid leukemia (AML), acute promyelocytic leukemia (APL), and neuroblastoma [2]. Its ability to simultaneously block tumor cell proliferation and tumor-associated angiogenesis makes it a critical, dual-action tool for evaluating targeted therapies in complex tumor microenvironments.

Substituting SU11657 with earlier-generation RTK inhibitors like SU5416 or SU6668, or relying solely on standard chemotherapeutics, compromises model validity in specific high-resistance scenarios [1]. In FLT3-mutated leukemia models, standard anthracyclines (e.g., doxorubicin) fail to overcome intrinsic resistance, necessitating the specific FLT3-ITD blockade provided by SU11657 to restore therapeutic sensitivity [2]. Furthermore, in comparative laboratory workflows measuring the suppression of paracrine signaling (such as VEGF secretion), SU11657 demonstrates up to double the inhibitory potency of SU5416 or SU6668 at identical concentrations [1]. This quantitative superiority ensures that researchers achieve necessary target saturation without escalating doses to toxic levels, making SU11657 the required choice for reproducible, precision anti-angiogenic and FLT3-targeted studies.

Superior Suppression of VEGF Secretion in Leukemia Models

In ex vivo cultures of pediatric acute lymphoblastic leukemia (ALL-3 xenograft cells), SU11657 demonstrated significantly higher potency in blocking FLT-3-mediated VEGF secretion compared to related RTK inhibitors [1]. At a uniform concentration of 1 μmol/L, SU11657 achieved an 80% reduction in VEGF secretion, whereas SU5416 and SU6668 only achieved a 35%–40% reduction under identical conditions [1].

Evidence DimensionReduction in VEGF secretion
Target Compound Data80% reduction (SU11657 at 1 μmol/L)
Comparator Or Baseline35%–40% reduction (SU5416 and SU6668 at 1 μmol/L)
Quantified Difference2-fold to 2.2-fold greater suppression of VEGF secretion
ConditionsALL-3 xenograft cells, 1 μmol/L compound concentration

For researchers modeling the bone marrow microenvironment, SU11657 provides the necessary potency to effectively disrupt paracrine signaling, ensuring reliable assay reproducibility that older-generation inhibitors fail to deliver.

Reversal of Anthracycline Resistance in FLT3-ITD In Vivo Models

In a PML-RARα/FLT3-ITD mouse model of acute promyelocytic leukemia, the disease is intrinsically resistant to the maximum tolerated dose of doxorubicin (3 mg/kg/day) [1]. While doxorubicin alone only marginally extended median survival to 45 days (vs. 42 days for vehicle), the administration of SU11657 alone extended survival to 55 days [1]. When used in combination, SU11657 and doxorubicin synergistically extended median survival to 62 days (P=0.003), effectively overcoming the chemoresistance [1].

Evidence DimensionMedian overall survival
Target Compound Data62 days (SU11657 + Doxorubicin); 55 days (SU11657 alone)
Comparator Or Baseline45 days (Doxorubicin alone); 42 days (Vehicle control)
Quantified Difference17-day survival extension over doxorubicin alone
ConditionsPML-RARα/FLT3-ITD mouse model, doxorubicin (3 mg/kg/day), SU11657 (20 mg/kg/day)

Procuring SU11657 is essential for in vivo hematology researchers aiming to model the reversal of chemoresistance in aggressive, FLT3-mutated leukemias.

High-Potency Endothelial Cell Proliferation Inhibition for Assay Reproducibility

SU11657 exhibits potent, sub-micromolar anti-angiogenic activity when profiling primary endothelial cell proliferation[1]. In a 72-hour proliferation and viability assay, SU11657 reduced the cell number of Human Umbilical Vein Endothelial Cells (HUVEC) with an IC50 of 0.2 ± 0.05 μmol/L, establishing a robust baseline for its anti-VEGFR efficacy[1].

Evidence DimensionIC50 for cell proliferation
Target Compound DataIC50 = 0.2 ± 0.05 μmol/L (HUVEC)
Comparator Or BaselineN/A (Baseline profiling)
Quantified DifferenceSub-micromolar potency confirmed
Conditions72-hour proliferation/viability assay on HUVECs

This precise IC50 data ensures reproducibility in mainstream laboratory workflows, allowing researchers to accurately dose in vitro angiogenesis assays without causing confounding off-target cytotoxicity.

Enhanced In Vivo Efficacy in MYCN-Amplified Neuroblastoma

In experimental in vivo models of neuroblastoma, SU11657 demonstrated superior anti-tumor and anti-angiogenic properties compared to the earlier-generation VEGFR antagonist SU5416 [1]. At well-tolerated doses, SU11657 was significantly more potent in reducing both the tumor growth rate and the extent of angiogenesis, maintaining this superior efficacy even in highly aggressive, MYCN-amplified tumor variants[1].

Evidence DimensionTumor growth rate and angiogenesis reduction
Target Compound DataHigh potency reduction at well-tolerated doses
Comparator Or BaselineSU5416 (lower potency)
Quantified DifferenceSuperior reduction in growth rate and vascularization
ConditionsExperimental MYCN-amplified neuroblastoma in vivo model

For procurement in pediatric oncology research, SU11657 provides the enhanced in vivo efficacy required to study aggressive, MYCN-amplified solid tumors where older inhibitors fail.

Reversal of Chemoresistance in FLT3-Mutated Leukemia Models

Based on its proven ability to extend survival in PML-RARα/FLT3-ITD mice by 17 days when combined with doxorubicin [1], SU11657 is the preferred RTK inhibitor for in vivo studies investigating the circumvention of anthracycline resistance. It is highly suited for combination therapy trials in acute myeloid leukemia (AML) and acute promyelocytic leukemia (APL) xenografts.

Disruption of Paracrine Signaling in the Bone Marrow Microenvironment

Because SU11657 reduces VEGF secretion by 80% at 1 μmol/L—double the potency of SU5416 or SU6668 [2]—it is an ideal pharmacological tool for ex vivo and in vitro assays designed to uncouple the paracrine survival loops between leukemia cells and the surrounding bone marrow stroma.

Trimodal Anti-Angiogenic Solid Tumor Studies

With a confirmed HUVEC proliferation IC50 of 0.2 μmol/L [3], SU11657 is highly processable for complex in vitro and in vivo solid tumor models. It is specifically recommended for trimodal therapy research where an anti-angiogenic agent must be precisely dosed alongside radiation and chemotherapeutics (e.g., pemetrexed) to achieve supra-additive tumor suppression.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Goemans BF, Zwaan CM, Cloos J, de Lange D, Loonen AH, Reinhardt D, Hählen K, Gibson BE, Creutzig U, Kaspers GJ. FLT3 and KIT mutated pediatric acute myeloid leukemia (AML) samples are sensitive in vitro to the tyrosine kinase inhibitor SU11657. Leuk Res. 2010 Oct;34(10):1302-7. doi: 10.1016/j.leukres.2010.04.004. Epub 2010 May 1. PubMed PMID: 20435347.
2: Milker-Zabel S, Zabel-du Bois A, Ranai G, Trinh T, Unterberg A, Debus J, Lipson KE, Abdollahi A, Huber PE. SU11657 enhances radiosensitivity of human meningioma cells. Int J Radiat Oncol Biol Phys. 2008 Mar 15;70(4):1213-8. doi: 10.1016/j.ijrobp.2007.11.041. Epub 2008 Jan 30. PubMed PMID: 18234428.
3: Quarles CC, Schmainda KM. Assessment of the morphological and functional effects of the anti-angiogenic agent SU11657 on 9L gliosarcoma vasculature using dynamic susceptibility contrast MRI. Magn Reson Med. 2007 Apr;57(4):680-7. PubMed PMID: 17390352.
4: Lee BD, Sevcikova S, Kogan SC. Dual treatment with FLT3 inhibitor SU11657 and doxorubicin increases survival of leukemic mice. Leuk Res. 2007 Aug;31(8):1131-4. Epub 2006 Dec 20. PubMed PMID: 17184839; PubMed Central PMCID: PMC2680761.
5: Bäckman U, Christofferson R. The selective class III/V receptor tyrosine kinase inhibitor SU11657 inhibits tumor growth and angiogenesis in experimental neuroblastomas grown in mice. Pediatr Res. 2005 May;57(5 Pt 1):690-5. Epub 2005 Feb 17. PubMed PMID: 15718357.
6: Cain JA, Grisolano JL, Laird AD, Tomasson MH. Complete remission of TEL-PDGFRB-induced myeloproliferative disease in mice by receptor tyrosine kinase inhibitor SU11657. Blood. 2004 Jul 15;104(2):561-4. Epub 2004 Mar 25. PubMed PMID: 15044254.
7: Sohal J, Phan VT, Chan PV, Davis EM, Patel B, Kelly LM, Abrams TJ, O'Farrell AM, Gilliland DG, Le Beau MM, Kogan SC. A model of APL with FLT3 mutation is responsive to retinoic acid and a receptor tyrosine kinase inhibitor, SU11657. Blood. 2003 Apr 15;101(8):3188-97. Epub 2002 Dec 19. PubMed PMID: 12515727.

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